molecular formula C8H6BrN3OS B1321563 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 352328-87-1

6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Katalognummer: B1321563
CAS-Nummer: 352328-87-1
Molekulargewicht: 272.12 g/mol
InChI-Schlüssel: FEDCSLRPQNWUHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by a bromine atom at the 6th position, a methylthio group at the 2nd position, and a pyrido[2,3-d]pyrimidin-7(8H)-one core structure. It is of interest due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from 2-amino-3-bromopyridine, the compound can be synthesized through a series of steps including methylation, cyclization, and oxidation.

    Methylation: The 2-amino-3-bromopyridine is treated with methyl iodide in the presence of a base such as potassium carbonate to introduce the methylthio group at the 2nd position.

    Cyclization: The methylated intermediate undergoes cyclization with formamide under reflux conditions to form the pyrido[2,3-d]pyrimidin-7(8H)-one core.

    Oxidation: The final step involves the oxidation of the intermediate to introduce the carbonyl group at the 7th position, completing the synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbonyl group at the 7th position can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) in a suitable solvent (e.g., dimethylformamide).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent (e.g., dichloromethane).

    Reduction: Sodium borohydride in a protic solvent (e.g., ethanol).

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of hydroxyl derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

6-Bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one exhibits a range of biological activities that make it a candidate for further pharmacological exploration:

Anticancer Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidines, including this compound, show promise as anticancer agents. They act as inhibitors of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6, which are crucial in cell cycle regulation. Inhibiting these kinases can lead to the arrest of cancer cell proliferation .

Cancer Treatment

The primary application of this compound lies in its potential use as a therapeutic agent for various cancers. Its derivatives have been studied extensively for their ability to inhibit tumor growth in preclinical models.

Case Studies

  • Palbociclib Development : This compound serves as an intermediate in the synthesis of Palbociclib, a well-known CDK4/6 inhibitor used in breast cancer treatment. Clinical trials have demonstrated significant efficacy in hormone receptor-positive breast cancer patients when combined with endocrine therapy .
  • Broad Spectrum Antitumor Activity : Studies have reported that pyrido[2,3-d]pyrimidine derivatives exhibit activity against different types of cancer cells, including breast, lung, and prostate cancers. These findings suggest that further development of this scaffold could lead to new anticancer therapies .

Comparative Analysis of Pyrido[2,3-d]pyrimidine Derivatives

Compound NameActivityTarget KinasesClinical Relevance
This compoundAntitumorCDK4/6Intermediate for Palbociclib
Other Pyrido DerivativesAntibacterial & CNS effectsVariousEmerging therapies

Wirkmechanismus

The mechanism of action of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-amino-6-bromo-3-methylthio-pyrido[2,3-d]pyrimidine: Similar structure but with an amino group at the 2nd position.

    6-chloro-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one: Similar structure but with a chlorine atom instead of bromine.

    2-(methylthio)-6-nitropyrido[2,3-d]pyrimidin-7(8H)-one: Similar structure but with a nitro group at the 6th position.

Uniqueness

6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the binding affinity to biological targets compared to its chlorine or nitro analogs .

Biologische Aktivität

6-Bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a compound belonging to the pyrido[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₆BrN₃OS
  • Molecular Weight : 272.12 g/mol
  • CAS Number : 352328-87-1

Biological Activity Overview

Pyrido[2,3-d]pyrimidines are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound this compound is particularly noted for its potential as a kinase inhibitor.

Kinase Inhibition

Research indicates that compounds within this class can act as inhibitors of various kinases involved in cell signaling pathways associated with cancer progression. For instance:

  • Tyrosine Kinase Inhibition : Several studies have reported that derivatives of pyrido[2,3-d]pyrimidines show significant inhibitory effects on tyrosine kinases, which are critical in cancer cell proliferation and survival .

Table 1: Biological Activities of Pyrido[2,3-d]pyrimidin-7(8H)-ones

CompoundActivity TypeTarget/MechanismReference
This compoundTyrosine Kinase InhibitorInhibits cell proliferation in cancer cells
Pyrido[2,3-d]pyrimidine derivative AAntitumorInduces apoptosis in breast cancer cells
Pyrido[2,3-d]pyrimidine derivative BAnti-inflammatoryReduces cytokine production

Case Studies

  • Antitumor Activity : A study conducted by Wang et al. demonstrated that the introduction of a methylthio group at position 2 significantly enhanced the compound's affinity for tyrosine kinase receptors compared to non-substituted analogs. The compound exhibited IC50 values in the low nanomolar range against several cancer cell lines .
  • Selectivity Profiles : Research has shown that the substitution pattern on the pyrido[2,3-d]pyrimidine scaffold greatly influences selectivity towards different kinases. For example, compounds with a bromine atom at position 6 showed preferential inhibition of EPH family receptors over other kinases .

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in tumor growth and metastasis. The compound acts by:

  • Blocking ATP Binding : Compounds of this class typically function as ATP competitive inhibitors for kinases, preventing phosphorylation events critical for cell cycle progression.
  • Inducing Apoptosis : By inhibiting specific kinases, these compounds can trigger apoptotic pathways in cancer cells.

Eigenschaften

IUPAC Name

6-bromo-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3OS/c1-14-8-10-3-4-2-5(9)7(13)11-6(4)12-8/h2-3H,1H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDCSLRPQNWUHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C=C(C(=O)NC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622721
Record name 6-Bromo-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352328-87-1
Record name 6-Bromo-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (1, 1.00 g, 5.18 mmol) in anhydrous dimethylformamide (25 mL) was added N-bromosuccinimide (0.99 g, 5.59 mmol) portionwise at room temperature, and the reaction mixture was stirred for 18 h. The mixture was concentrated, and the solid was triturated with hot water (1×20 mL), filtered, and washed with isopropanol to give title compound as a pale yellow solid (0.68 g, 2.50 mmol, 48%). ESMS m/z 272 (M+H)+; 1H NMR (400 MHz, DMSO-d6) δ ppm 12.88 (br. s., 1H), 8.84 (s, 1H), 8.47 (s, 1H), 2.57 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
48%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Reactant of Route 2
Reactant of Route 2
6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Reactant of Route 3
6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Reactant of Route 4
Reactant of Route 4
6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Reactant of Route 5
6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Reactant of Route 6
Reactant of Route 6
6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.